Product packaging for Ethyl 2,5-dimethoxybenzoylformate(Cat. No.:CAS No. 911047-42-2)

Ethyl 2,5-dimethoxybenzoylformate

Cat. No.: B1323763
CAS No.: 911047-42-2
M. Wt: 238.24 g/mol
InChI Key: ZFXDELRBPYIPAX-UHFFFAOYSA-N
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Description

Ethyl 2,5-dimethoxybenzoylformate (CAS 911047-42-2) is a high-purity synthetic building block of interest in organic chemistry and medicinal compound research. This compound, with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol, features a benzoylformate ester core structure substituted with 2,5-dimethoxy groups . Its structure incorporates both ketone and ester functional groups, making it a versatile intermediate for constructing more complex molecules. Researchers value this compound for its potential application in the synthesis of specialized chemicals. Compounds with the 2,5-dimethoxyphenyl substitution pattern are found in various pharmacological research tools, such as certain phenethylamine derivatives that are used in neuroscience studies . As a key intermediate, it can be used in heterocyclic chemistry and the development of compounds for agrochemical or material science applications. The provided product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O5 B1323763 Ethyl 2,5-dimethoxybenzoylformate CAS No. 911047-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,5-dimethoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-4-17-12(14)11(13)9-7-8(15-2)5-6-10(9)16-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXDELRBPYIPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641288
Record name Ethyl (2,5-dimethoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911047-42-2
Record name Ethyl (2,5-dimethoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dimethoxybenzoylformate Esters, with Specific Relevance to Ethyl 2,5 Dimethoxybenzoylformate

Established Synthetic Pathways for α-Keto Esters

Traditional methods for synthesizing α-keto esters like Ethyl 2,5-dimethoxybenzoylformate often involve the reaction of organometallic reagents with oxalate (B1200264) esters or the direct esterification of the corresponding α-keto acid.

A primary and effective method for the synthesis of benzoylformates involves the reaction of a Grignard reagent with an excess of a dialkyl oxalate, such as diethyl oxalate. chemicalbook.comlibretexts.org The Grignard reagent, with its general formula R-Mg-X, acts as a potent nucleophile due to the polarized carbon-magnesium bond. libretexts.orgwikipedia.org

For the specific synthesis of this compound, the process would involve the preparation of 2,5-dimethoxyphenylmagnesium bromide. This is typically formed by reacting 2,5-dimethoxybromobenzene with magnesium turnings in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgthieme-connect.de Everything must be rigorously dried as Grignard reagents react with water to form alkanes. libretexts.org

The subsequent reaction involves the nucleophilic attack of the 2,5-dimethoxyphenylmagnesium bromide on one of the electrophilic carbonyl carbons of diethyl oxalate. The tetrahedral intermediate formed then collapses, displacing an ethoxide leaving group to yield the target α-keto ester, this compound. An excess of diethyl oxalate is used to minimize the potential for a second addition of the Grignard reagent to the ketone carbonyl of the product, which would lead to a tertiary alcohol. libretexts.org

Reaction Scheme:

Formation of Grignard Reagent: 2,5-dimethoxybromobenzene + Mg → 2,5-dimethoxyphenylmagnesium bromide

Reaction with Diethyl Oxalate: 2,5-dimethoxyphenylmagnesium bromide + Diethyl oxalate → this compound

A similar synthesis has been documented for Ethyl 2-methoxybenzoylformate, where 2-methoxyphenylmagnesium bromide is reacted with diethyl oxalate. chemicalbook.com

Esterification represents a fundamental strategy for synthesizing esters when the corresponding carboxylic acid is available. The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. youtube.com If 2,5-dimethoxybenzoylformic acid were available, it could be reacted with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid, to produce this compound. youtube.comtcu.edu The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. tcu.edu

Another common method is the Steglich esterification , which is advantageous for its mild reaction conditions. This method uses a coupling agent, typically a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). jove.com This approach would involve reacting 2,5-dimethoxybenzoylformic acid with ethanol, EDC, and DMAP. jove.com

Transesterification is another key functional group interconversion strategy. If a different ester of 2,5-dimethoxybenzoylformic acid (e.g., the methyl ester) were available, it could be converted to the ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst. libretexts.orgorganic-chemistry.org

Comparison of Esterification Methods
MethodReagentsKey FeaturesReference
Fischer EsterificationCarboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)Equilibrium-driven; often requires excess alcohol or water removal. youtube.comtcu.edu
Steglich EsterificationCarboxylic Acid, Alcohol, Carbodiimide (e.g., EDC), DMAPMild conditions; high yields without chromatographic purification. jove.com
TransesterificationEster, Alcohol, Acid or Base CatalystConverts one ester to another; driven by excess of the new alcohol. libretexts.orgorganic-chemistry.org

Advanced Synthetic Techniques Applicable to Analogous Structures

Modern organic synthesis offers sophisticated techniques that prioritize efficiency, selectivity, and sustainability. While not specifically documented for this compound, these methods are highly applicable to its synthesis and the creation of complex analogs.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in synthesis, avoiding the use of potentially toxic metals. acs.orgnih.gov For the synthesis of esters, organocatalysts like 4-dimethylaminopyridine (DMAP) are well-established in acylation reactions. jove.com More advanced applications include asymmetric synthesis. For instance, cinchona alkaloid derivatives have been used as organocatalysts for the enantioselective α-hydroxylation of β-keto esters, a transformation that creates chiral centers with high enantioselectivity. acs.org Hantzsch esters have also become versatile reagents in organocatalytic enantioselective reactions, acting as hydride transfer agents under mild conditions. researchgate.net These principles could be applied to generate chiral derivatives of benzoylformates.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains atoms from all starting materials. ingentaconnect.comnih.gov This approach offers high atom economy and step efficiency, reducing waste and simplifying purification. nih.gov Well-known MCRs that produce ester-containing compounds include the Passerini and Ugi reactions. numberanalytics.com The Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone to yield an α-acyloxy amide. numberanalytics.com The development of novel MCRs is an active area of research for the one-pot synthesis of complex ester derivatives. ingentaconnect.comresearchgate.net Such strategies could be envisioned for the synthesis of highly functionalized analogs of this compound.

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In ester synthesis, this has led to several innovations.

Greener Solvents and Catalysts : Traditional esterification methods often use hazardous chlorinated solvents. A modified Steglich esterification has been developed using acetonitrile (B52724), a less hazardous solvent, while achieving comparable rates and yields. jove.com The use of deep eutectic solvents (DES), which are low-cost, biodegradable, and can act as both solvent and catalyst, has also been shown to be effective in the esterification of benzoic acid. dergipark.org.tr

Biocatalysis : Enzymes, particularly lipases, are increasingly used as catalysts for esterification. researchgate.netbenthamdirect.com Enzymatic syntheses offer high selectivity (regio- and enantioselectivity) and operate under mild conditions (moderate temperature and atmospheric pressure), reducing energy consumption and byproduct formation. researchgate.netbenthamdirect.com

Atom Economy : Cross-Dehydrogenative Coupling (CDC) reactions are being developed as sustainable strategies that maximize atom economy. labmanager.com Recently, innovative bimetallic catalysts have been created that enable the direct formation of aryl esters from arenes and carboxylic acids using molecular oxygen as the only oxidant, with water as the sole byproduct. labmanager.com

Green Chemistry Approaches in Ester Synthesis
PrincipleExample ApplicationAdvantageReference
Safer SolventsUsing acetonitrile instead of chlorinated solvents in Steglich esterification.Reduces toxicity and environmental hazard. jove.com
CatalysisEmploying lipases for enzymatic esterification.High selectivity, mild conditions, biodegradable catalyst. researchgate.netbenthamdirect.com
Renewable Feedstocks/ReagentsUsing bio-sourced glycerol (B35011) in esterification.Reduces reliance on fossil fuels. sophim.com
Atom EconomyCDC reactions using molecular oxygen as the oxidant.Maximizes incorporation of reactant atoms into the final product, water as the only byproduct. labmanager.com

Current Synthetic Accessibility and Supply Chain Considerations for this compound as a Research Chemical

This compound is accessible as a research chemical and can be sourced from various fine chemical suppliers. chemenu.combldpharm.com Its availability in the catalogs of companies specializing in organic building blocks and pharmaceutical intermediates indicates that established and reproducible synthetic routes are in place for its production. bldpharm.com

This compound is not typically a large-scale industrial product but rather a fine chemical used in laboratory settings for research and development purposes. chemenu.com As such, it is generally synthesized in batches by suppliers. The supply chain is characteristic of many research chemicals: it is either held in stock in limited quantities or synthesized on demand.

The primary synthetic route, Friedel-Crafts acylation, utilizes relatively common starting materials (1,4-dimethoxybenzene and an ethyl oxalyl derivative), which contributes to its reliable, albeit specialized, supply. mnstate.edu The compound's listing by multiple chemical suppliers, such as BLDpharm and Chemenu, suggests a stable, if niche, market and a straightforward supply chain for research quantities. chemenu.combldpharm.com

Table 2: Chemical Properties of this compound

Property Value
CAS Number 911047-42-2 bldpharm.comchemicalbook.com
Molecular Formula C₁₂H₁₄O₅ bldpharm.comchemicalbook.com
Molecular Weight 238.24 g/mol bldpharm.comchemicalbook.com
Physical State Solid (Melting Point: 32 °C) chemicalbook.com

| Boiling Point | 133 °C at 0.1 Torr chemicalbook.com |

Table 3: Mentioned Chemical Compounds

Compound Name
1,1′-carbonyldiimidazole
1,4-di-tert-butyl-2,5-dimethoxybenzene
1,4-dimethoxybenzene
2,5-dimethoxybenzaldehyde
2,5-dimethoxybenzamide
2,5-dimethoxybenzoic acid
2,5-dimethoxybenzoyl chloride
2,5-dimethoxyphenylacetic acid
2-halomethyl-1,4-dimethoxybenzene
2-hydroxy-5-methoxybenzaldehyde
Acetic acid
Acetone
Aluminum chloride
Ammonium hydroxide
Anethole
Anisaldehyde
Benzene (B151609)
Chloroform
Chromium trioxide
Dimethyl sulfate
Ethanol
This compound
Ethyl 2,6-dimethoxybenzoate
Ethyl 3,5-dimethoxybenzoylformate
Ethyl oxalyl chloride
Formaldehyde
Formic acid
Hydrogen peroxide
Methyl benzoate
Methyl m-nitrobenzoate
O-formyl-4-methoxyphenol
Phosphorus oxychloride
Potassium carbonate
Potassium permanganate
Sodium bichromate
Sulfuric acid
t-butyl alcohol
Tetrahydrofuran

Chemical Reactivity and Mechanistic Studies of Dimethoxybenzoylformate Esters

Investigation of Enantioselective Catalytic Hydrogenation of α-Keto Esters

The asymmetric hydrogenation of α-keto esters is a crucial chemical transformation that produces chiral α-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. nih.gov The focus of these investigations is to achieve high yields and high enantioselectivity, typically measured as enantiomeric excess (e.e.).

Research in this area has shown that transition metal complexes, particularly those involving ruthenium (Ru), are highly effective catalysts. researchgate.netresearchgate.net Chiral diphosphine ligands are complexed with the metal center to create a chiral environment that directs the hydrogenation to favor the formation of one enantiomer over the other. researchgate.net The Noyori-Ikariya catalyst, RuCl(p-cymene)[(S,S)-Ts-DPEN], is a well-known example used for the highly enantioselective transfer hydrogenation of certain α-keto esters. nih.govacs.org

Factors such as the choice of catalyst, solvent, hydrogen pressure, and temperature significantly influence the reaction's efficiency and stereochemical outcome. researchgate.net For instance, the hydrogenation of various β-keto esters has been optimized for both academic and industrial applications, achieving excellent results under both atmospheric and higher pressures with very low catalyst-to-substrate ratios. researchgate.net While specific studies on Ethyl 2,5-dimethoxybenzoylformate are not extensively detailed, the general principles derived from the hydrogenation of other aryl α-keto esters are applicable. The electronic properties of the aromatic ring substituents can influence catalyst activity and selectivity.

Table 1. Examples of Catalysts in Enantioselective Hydrogenation of Keto Esters.
Catalyst SystemSubstrate TypeKey FeaturesReference
Ru(II)-Chiral Diphosphine Complexes (e.g., BINAP)β-Keto EstersHighly efficient for various substrates, allowing low catalyst-to-substrate ratios (up to 1/20,000). researchgate.net
RuCl(p-cymene)[(S,S)-Ts-DPEN]α-Methoxyimino-β-keto estersExcellent enantioselectivity in transfer hydrogenation; substrate configuration (Z vs. E) is critical for reactivity. nih.govacs.org
Pt/Al₂O₃ with CinchonidineEthyl PyruvateHeterogeneous catalysis; support material can influence enantiomeric excess. researchgate.net

Participation in Key Organic Transformations, including Condensation Reactions (e.g., Knoevenagel)

The α-keto ester functionality readily participates in condensation reactions, with the Knoevenagel condensation being a prime example. wikipedia.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration step. wikipedia.org In the case of an α-keto ester like this compound, the ketone carbonyl is more reactive than the ester carbonyl and serves as the electrophilic site for the reaction.

The general mechanism for the Knoevenagel condensation proceeds as follows:

Enolate Formation: A weak base (like piperidine (B6355638) or an amine) deprotonates the active methylene compound (e.g., diethyl malonate, malononitrile) to form a nucleophilic enolate. alfa-chemistry.comthermofisher.com

Nucleophilic Attack: The enolate attacks the electrophilic carbon of the ketone carbonyl group within the α-keto ester moiety. This forms a tetrahedral intermediate. alfa-chemistry.com

Dehydration: The intermediate undergoes dehydration, eliminating a molecule of water to form a new carbon-carbon double bond, resulting in an α,β-unsaturated product. alfa-chemistry.com

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and provides access to a wide variety of functionalized molecules that are key intermediates for pharmaceuticals and polymers. arkat-usa.orgnih.gov Modifications to the classic reaction, such as the Doebner modification which uses pyridine (B92270) and a compound containing a carboxylic acid group (like malonic acid), can lead to condensation followed by decarboxylation. organic-chemistry.org

Analysis of Electrophilic and Nucleophilic Reactivity Profiles of the α-Keto Ester Moiety

The reactivity of the α-keto ester moiety is dominated by the electrophilic character of its two carbonyl carbons.

Electrophilic Profile: The carbonyl group (C=O) is inherently polar due to the higher electronegativity of oxygen compared to carbon, which renders the carbonyl carbon electron-deficient and thus electrophilic. ncert.nic.in In an α-keto ester, there are two such electrophilic centers: the ketonic carbonyl and the ester carbonyl.

Generally, the ketonic carbonyl is more electrophilic and therefore more reactive toward nucleophiles than the ester carbonyl. saskoer.ca This is due to two main reasons:

Electronic Effects: The lone pair of electrons on the oxygen atom of the ester's alkoxy group (-OEt) can participate in resonance with the ester carbonyl, delocalizing the positive charge on the carbonyl carbon and making it less electrophilic. The alkyl group on the ketone provides only weak inductive stabilization. saskoer.ca

Steric Effects: Aldehydes are typically more reactive than ketones due to less steric hindrance. While both carbonyls in this specific molecule are part of a ketone and an ester structure, the fundamental principle of reactivity holds that ketones are more susceptible to nucleophilic attack than esters. ncert.nic.in

Therefore, in reactions involving nucleophilic attack, the nucleophile will preferentially add to the ketonic carbonyl carbon. ncert.nic.in

Nucleophilic Profile: The potential for nucleophilic character in an α-keto ester would typically arise from the formation of an enolate by deprotonating an α-hydrogen (a hydrogen on the carbon adjacent to a carbonyl group). However, in this compound, the carbon atom situated between the two carbonyl groups does not have any attached hydrogens. Consequently, it cannot form an enolate at this central position. The primary reactivity profile of the α-keto ester core is thus overwhelmingly electrophilic at the carbonyl carbons.

Role in Ring-Forming Reactions and Precursor for Diverse Heterocyclic Scaffolds

The 1,2-dicarbonyl structure of α-keto esters makes them exceptionally useful precursors for the synthesis of a wide variety of heterocyclic compounds. nih.gov These reactions typically involve condensation with a binucleophilic reagent, where two nucleophilic sites in the reagent react with the two electrophilic carbonyl carbons of the α-keto ester to form a ring.

A prominent example is the synthesis of quinoxalines. The reaction of an α-keto ester with an o-phenylenediamine (B120857) involves the sequential condensation of the two amine groups with the two carbonyl groups of the keto-ester, followed by dehydration and aromatization, to yield the quinoxaline (B1680401) ring system. rsc.org Quinoxalines are important scaffolds found in many biologically active compounds.

Similarly, other binucleophiles can be employed to generate different heterocyclic systems. The versatility of α-keto esters as building blocks allows for the construction of complex molecular architectures, which is of significant interest in medicinal chemistry for the development of new therapeutic agents. nih.gov

Table 2. Examples of Heterocyclic Scaffolds Synthesized from α-Keto Esters and Related Precursors.
Precursor TypeReagentResulting HeterocycleReference
α-Keto Ester intermediate (phenylglyoxal)o-PhenylenediamineQuinoxaline rsc.org
β-Keto Esters2-Aminopyridine derivativesPyrimido[2,1-b] acs.orgrsc.orgbenzothiazoles, Isoxazolo[2,3-a]pyrimidin-4-ones nih.gov
γ-Keto Ester2-Aminopyridine derivativesDiazepines nih.gov

Strategic Applications of Ethyl 2,5 Dimethoxybenzoylformate As a Versatile Chemical Building Block

Utilization in the Construction of Complex Molecular Architectures and Advanced Organic Synthesis

The reactivity of ethyl 2,5-dimethoxybenzoylformate is centered around its α-ketoester moiety, which provides multiple avenues for synthetic transformations. The electrophilic nature of the ketone and ester carbonyl groups allows for a variety of nucleophilic addition and substitution reactions. This dual reactivity is instrumental in the construction of intricate molecular frameworks.

One of the key applications of α-ketoesters like this compound is in carbon-carbon bond-forming reactions. These compounds can serve as precursors to a range of important intermediates. For instance, they can be transformed into vicinal dicarbonyl compounds, which are valuable building blocks in the synthesis of more complex molecules. The presence of the 2,5-dimethoxybenzoyl group also offers opportunities for further functionalization or can influence the electronic properties and reactivity of the molecule.

The photoreactivity of similar ethyl benzoylformate derivatives has been noted, where the excited triplet carbonyl can engage in intermolecular hydrogen abstraction and radical coupling reactions, opening pathways to unique molecular structures. organic-chemistry.org This inherent reactivity, combined with the potential for strategic modifications of the aromatic ring, underscores the utility of this compound in advanced organic synthesis.

Contribution to the Synthesis of Diverse Heterocyclic Systems

The true versatility of this compound is highlighted in its application as a starting material for the synthesis of various heterocyclic compounds. By strategically transforming its α-ketoester group, it can be converted into key precursors for the construction of furans, pyrroles, pyridines, pyrimidines, and oxazoles.

The synthesis of furan (B31954) and pyrrole (B145914) rings can be effectively achieved through the Paal-Knorr synthesis, which typically involves the cyclization of a 1,4-dicarbonyl compound. organic-chemistry.orgjove.com this compound can be envisioned as a precursor to the requisite 1,4-dicarbonyl intermediate through a Stetter reaction. organic-chemistry.org In this approach, the α-ketoester undergoes an umpolung of reactivity in the presence of a suitable catalyst, such as a thiazolium salt or cyanide, and adds to an α,β-unsaturated ketone (enone) to furnish a 1,4-dicarbonyl compound.

Once the 1,4-dicarbonyl intermediate is formed, the synthesis of furans is achieved by acid-catalyzed cyclization and dehydration. For the synthesis of pyrroles, the 1,4-dicarbonyl compound is condensed with a primary amine or ammonia.

Table 1: Proposed Synthesis of Furan and Pyrrole Derivatives

Target HeterocycleKey IntermediateProposed Transformation from this compound
Furan1,4-Dicarbonyl CompoundStetter reaction with an enone
Pyrrole1,4-Dicarbonyl CompoundStetter reaction with an enone, followed by condensation with an amine

The construction of pyridine (B92270) and pyrimidine (B1678525) rings often relies on the use of β-dicarbonyl compounds as key building blocks. This compound can be converted into such intermediates through various synthetic strategies.

For pyridine synthesis, the Hantzsch pyridine synthesis is a well-established method that involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. nih.govorganic-chemistry.orgwikipedia.orgaklectures.com A β-ketoester derived from this compound can be prepared through a Claisen condensation. wikipedia.orgaklectures.comorgoreview.comorganic-chemistry.org This reaction involves the base-promoted condensation of two ester molecules, one of which acts as a nucleophile after deprotonation at the α-carbon.

The synthesis of pyrimidines typically proceeds via the condensation of a 1,3-dicarbonyl compound with urea, thiourea, or an amidine. rsc.org A 1,3-diketone can be synthesized from an α,β-unsaturated ketone through a rhodium-catalyzed reductive α-acylation. nih.gov This suggests a pathway where an enone derived from the 2,5-dimethoxybenzoyl moiety could be acylated to form the necessary 1,3-diketone precursor.

Oxazole rings are commonly synthesized via the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of a 2-acylamino-ketone. rsc.org The key precursor, an α-amino ketone, can be prepared from an α-ketoester like this compound. A plausible route involves the reductive amination of the α-keto group to an α-amino ester, followed by acylation of the amino group. organic-chemistry.orgnih.govnih.govresearchgate.netyoutube.com Subsequent transformation of the ester into a ketone would yield the desired 2-acylamino-ketone.

Table 2: Proposed Synthetic Pathways to Heterocyclic Precursors

Target HeterocycleRequired PrecursorPotential Synthetic Route from this compound
Pyridineβ-KetoesterClaisen Condensation
Pyrimidine1,3-DiketoneRh-catalyzed reductive α-acylation of a derived enone
Oxazole2-Acylamino-ketoneReductive amination, acylation, and further transformation

Design and Synthesis of Structurally Related Analogues and Derivatives for Systematic Research

The 2,5-dimethoxybenzoyl moiety of this compound provides a scaffold that can be systematically modified to generate a library of analogues for research purposes, particularly in medicinal chemistry. The position and nature of the substituents on the aromatic ring can be varied to study structure-activity relationships (SAR). For example, methoxy (B1213986) groups are known to influence the biological activity of compounds, including their antifungal, antibacterial, and antiproliferative properties. mdpi.comnih.gov

The synthesis of analogues can be achieved by starting with differently substituted benzoyl chlorides, which are readily available or can be prepared from the corresponding benzoic acids. researchgate.net These substituted benzoyl chlorides can then be used to synthesize a range of benzoylformate esters. The biological activity of compounds containing dimethoxybenzoyl groups has been a subject of interest in the development of new therapeutic agents. mdpi.com For instance, derivatives of N-substituted benzimidazole (B57391) carboxamides bearing methoxy and hydroxy groups have shown promising antiproliferative and antibacterial activities. mdpi.com

The systematic variation of the substituents on the benzoyl ring of this compound allows for the fine-tuning of the electronic and steric properties of the resulting molecules. This approach is crucial for optimizing the interaction of these compounds with biological targets and for the rational design of new drugs and functional materials.

Advanced Spectroscopic and Structural Characterization Methodologies for Dimethoxybenzoylformate Esters

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including Ethyl 2,5-dimethoxybenzoylformate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the proton signals are expected to appear at characteristic chemical shifts. The aromatic protons on the dimethoxy-substituted ring would typically resonate in the downfield region. The protons of the two methoxy (B1213986) groups (-OCH₃) would each give rise to a singlet, likely at slightly different chemical shifts due to their distinct positions on the aromatic ring. The ethyl ester group would exhibit a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃), with the coupling arising from the adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbons of the ester and ketone groups are characteristically found at very downfield shifts. The aromatic carbons will appear in the intermediate region, with those bearing oxygen substituents resonating further downfield. The carbons of the methoxy groups and the ethyl group will be observed in the upfield region of the spectrum.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity within the molecule.

COSY experiments would reveal the coupling between adjacent protons, for instance, confirming the relationship between the methylene and methyl protons of the ethyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC experiments show correlations between protons and carbons over two or three bonds, which is vital for piecing together the entire molecular structure. For example, an HMBC correlation between the methylene protons of the ethyl group and the carbonyl carbon of the ester would confirm the ester linkage.

¹H NMR Chemical Shift (ppm) Multiplicity Assignment ¹³C NMR Chemical Shift (ppm) Assignment
~7.2-7.5mAromatic CH~110-130Aromatic CH
~6.9-7.1mAromatic CH~150-160Aromatic C-O
~4.3q-OCH₂CH₃~165Ester C=O
~3.8s-OCH₃~185Ketone C=O
~3.7s-OCH₃~62-OCH₂CH₃
~1.3t-OCH₂CH₃~56-OCH₃
~14-OCH₂CH₃

Note: The table above presents expected chemical shift ranges. Actual values can vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound.

For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl groups. The ester carbonyl (C=O) stretching vibration is typically observed in the range of 1735-1750 cm⁻¹. The ketone carbonyl stretching vibration would likely appear at a slightly lower frequency, around 1680-1700 cm⁻¹, due to conjugation with the aromatic ring.

Other key absorptions would include:

C-O Stretching: Strong bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the aryl-ether and ester C-O bonds.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl and methoxy groups just below 3000 cm⁻¹.

Vibrational Frequency (cm⁻¹) Intensity Assignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1740StrongEster C=O Stretch
~1690StrongKetone C=O Stretch
~1600, ~1500Medium-StrongAromatic C=C Stretch
~1280, ~1050StrongC-O Stretch

Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is a soft ionization technique that allows for the very precise determination of the molecular mass of a compound, often to four or five decimal places. For this compound, HRESIMS would provide the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which can be used to confirm its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures or for confirming the identity of a synthesized compound. The sample is first separated by the LC system, and the eluent is then introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for the purified this compound, free from impurities or starting materials. The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for this molecule might include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl formate (B1220265) moiety.

m/z (Mass-to-Charge Ratio) Possible Ion Interpretation
238.08[M]⁺Molecular Ion
209.07[M - C₂H₅]⁺Loss of ethyl group
193.04[M - OC₂H₅]⁺Loss of ethoxy group
165.05[M - COOC₂H₅]⁺Loss of ethyl formate group

Note: The m/z values are theoretical and may vary slightly in an actual experiment.

X-ray Crystallography for Definitive Solid-State Structural Determination and Conformation Analysis

When a suitable single crystal of a compound can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would:

Confirm the connectivity of all atoms in the molecule.

Provide precise measurements of the bond lengths and angles for the aromatic ring, the ester group, and the ketone functionality.

Reveal the conformation of the molecule in the solid state, including the relative orientation of the ester and ketone groups with respect to the aromatic ring. This can provide insights into intermolecular interactions, such as packing forces in the crystal lattice.

The structural data obtained from X-ray crystallography serves as the ultimate benchmark for validating the structural assignments made by other spectroscopic methods.

Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Isolation

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, to identify compounds in a mixture, and to determine the purity of a substance. For the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. The retention factor (Rf) value of the compound is dependent on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) used.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that uses high pressure to force a solvent through a column packed with a stationary phase. It offers high resolution and is widely used for the analysis and purification of organic compounds. An HPLC method could be developed to accurately determine the purity of a sample of this compound. By using a suitable detector, such as a UV detector, a chromatogram is produced where the area of the peak corresponding to the compound is proportional to its concentration.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle sizes in the stationary phase and higher pressures. This results in faster analysis times, improved resolution, and greater sensitivity. UPLC is particularly advantageous for the analysis of complex mixtures or for high-throughput screening applications involving dimethoxybenzoylformate esters.

Computational and Theoretical Studies on Dimethoxybenzoylformate Derivatives

Quantum Chemical Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of ethyl 2,5-dimethoxybenzoylformate and related compounds. These calculations allow for the precise determination of the molecule's three-dimensional arrangement of atoms and the distribution of electrons.

Electronic Structure: Once the geometry is optimized, the electronic properties can be investigated. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For instance, the HOMO in these derivatives is typically localized on the electron-rich dimethoxybenzene ring, while the LUMO is centered on the benzoylformate moiety, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Spectroscopic Properties: Computational methods are also highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. Time-Dependent DFT (TD-DFT) calculations are commonly used to predict the electronic absorption spectra (UV-Vis). These calculations can identify the specific electronic transitions responsible for the observed absorption bands. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. By comparing the computed vibrational modes with experimental spectra, a detailed assignment of the spectral bands to specific molecular motions (e.g., C=O stretching, C-O-C bending) can be achieved.

Below is a table summarizing typical data obtained from quantum chemical calculations on a benzoylformate derivative.

ParameterComputational MethodTypical Calculated ValueSignificance
HOMO Energy DFT/B3LYP-6.5 eVIndicates electron-donating ability
LUMO Energy DFT/B3LYP-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap DFT/B3LYP4.7 eVRelates to chemical reactivity and stability
Dipole Moment DFT/B3LYP3.2 DebyeMeasures molecular polarity
C=O Stretch Freq. DFT/B3LYP1730 cm⁻¹Correlates with IR spectroscopy

Molecular Modeling and Simulation Approaches for Reaction Mechanism Investigations

Molecular modeling and simulations provide a dynamic perspective on how reactions involving dimethoxybenzoylformate derivatives occur. These computational techniques are invaluable for mapping out the entire reaction pathway, identifying transient intermediates, and calculating the energy barriers that govern the reaction rate.

The primary goal is to locate the transition state (TS) for a given reaction. A transition state is a high-energy, short-lived configuration of atoms that exists as the molecule transforms from reactant to product. By using methods like the synchronous transit-guided quasi-Newton (STQN) method, researchers can calculate the structure and energy of the TS. The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the reaction's feasibility and speed.

For example, in the study of reactions such as hydrolysis or reduction of the keto-ester group in this compound, computational models can trace the step-by-step approach of the reacting species. These simulations can reveal the precise atomic motions involved, including bond breaking and bond formation, providing a level of detail that is often inaccessible through experimental observation alone.

Prediction of Reactivity, Selectivity, and Stereochemical Outcomes via Computational Tools

Computational tools are increasingly used not just to explain observed phenomena but also to predict the outcomes of unknown reactions. For dimethoxybenzoylformate derivatives, this includes predicting how and where a reaction will occur (reactivity and selectivity) and the three-dimensional structure of the product (stereochemistry).

Reactivity: The electronic properties calculated in section 6.1, such as the HOMO-LUMO gap and molecular electrostatic potential (MEP) maps, are powerful predictors of reactivity. MEP maps, for instance, visualize the electron density on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of where a given reactant will preferentially attack the molecule.

Selectivity: In many reactions, multiple products are possible. Computational chemistry can help predict which product will be favored (regioselectivity and chemoselectivity). By calculating the activation energies for all possible reaction pathways, researchers can determine the most energetically favorable route, which corresponds to the major product. For example, if a reaction could occur at either the benzene (B151609) ring or the ester group, transition state calculations can reveal which reaction has the lower energy barrier.

Stereochemistry: When a reaction can produce different stereoisomers, computational modeling can predict the stereochemical outcome. By calculating the energies of the transition states leading to each stereoisomer, it is possible to predict which one will be formed in excess. This is particularly important in the synthesis of chiral molecules where specific stereoisomers are desired.

In Silico Approaches to Explore Structure-Reactivity Relationships and Compound Design

In silico methods provide a powerful platform for systematically exploring how changes in a molecule's structure affect its reactivity. This is known as a Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship (QSRR) study.

By creating a library of virtual dimethoxybenzoylformate derivatives with different substituents on the aromatic ring, researchers can calculate various molecular descriptors (e.g., electronic properties, steric parameters) for each compound. These descriptors can then be correlated with their calculated (or experimentally determined) reactivity. This analysis reveals which structural features are most important for enhancing or diminishing a desired chemical property.

The insights gained from these relationships are then used to guide the design of new compounds with tailored properties. For example, if the goal is to design a more reactive derivative, the QSRR model might suggest adding a specific electron-withdrawing group at a particular position on the benzene ring. This rational, computer-aided approach to compound design is far more efficient than traditional trial-and-error synthesis and testing.

Computational ApproachApplicationOutcome
QSAR/QSRR Correlate molecular structure with reactivityIdentifies key structural features for desired properties
Virtual Screening Evaluate large libraries of virtual compoundsPrioritizes candidates for synthesis
Rational Design Use structure-reactivity insights to propose new moleculesDesign of novel compounds with enhanced reactivity or selectivity

Identification of Current Gaps and Future Opportunities in Computational Research

While computational studies have provided significant insights, there remain areas for further development and exploration.

Current Gaps:

Solvent Effects: Accurately modeling the explicit role of solvent molecules in a reaction remains a significant challenge. While implicit solvent models are common, they may not capture specific solvent-solute interactions that can influence reaction pathways and energetics.

Complex Reaction Systems: Most computational studies focus on isolated reactions. Modeling more complex systems involving multiple competing reactions or catalytic cycles is computationally expensive and methodologically challenging.

Excited-State Reactions: While ground-state properties are well-studied, the computational investigation of photochemical reactions and excited-state dynamics of dimethoxybenzoylformate derivatives is less common and represents a significant area for growth.

Future Opportunities:

Machine Learning and AI: The integration of machine learning algorithms with quantum chemical data could dramatically accelerate the prediction of properties and reactivity for large sets of benzoylformate derivatives. AI models could learn from existing data to predict outcomes for new compounds without the need for time-consuming DFT calculations.

Multiscale Modeling: Combining high-level quantum mechanics (QM) for the reactive center with lower-level molecular mechanics (MM) for the surrounding environment (e.g., solvent, enzyme active site) can provide a more realistic and computationally feasible model of complex chemical systems.

Dynamic Effects: Going beyond static transition state theory to include dynamic effects in reaction simulations could provide a more nuanced understanding of selectivity and reaction mechanisms, particularly for reactions with very low activation barriers or multiple, closely-related transition states.

The continued development and application of these advanced computational methods promise to further unravel the chemical complexities of dimethoxybenzoylformate derivatives and guide the design of new functional molecules.

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